molecular formula C15H13NO5 B6401740 2-(3-Ethoxyphenyl)-4-nitrobenzoic acid CAS No. 1261964-30-0

2-(3-Ethoxyphenyl)-4-nitrobenzoic acid

Cat. No.: B6401740
CAS No.: 1261964-30-0
M. Wt: 287.27 g/mol
InChI Key: ZYKMFWLPKRXEHM-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)-4-nitrobenzoic acid is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring and a nitro group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethoxyphenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(3-Ethoxyphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, sulfonyl chlorides, or alkylating agents under acidic or basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(3-Ethoxyphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to therapeutic or toxic effects.

Comparison with Similar Compounds

    2-(3-Methoxyphenyl)-4-nitrobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(3-Ethoxyphenyl)-4-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.

    2-(3-Ethoxyphenyl)-4-chlorobenzoic acid: Similar structure but with a chloro group instead of a nitro group.

Uniqueness: 2-(3-Ethoxyphenyl)-4-nitrobenzoic acid is unique due to the presence of both an ethoxy group and a nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

2-(3-ethoxyphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-2-21-12-5-3-4-10(8-12)14-9-11(16(19)20)6-7-13(14)15(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKMFWLPKRXEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690039
Record name 3'-Ethoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-30-0
Record name 3'-Ethoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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